molecular formula C11H14N2 B2991250 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine CAS No. 1866388-05-7

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine

Cat. No.: B2991250
CAS No.: 1866388-05-7
M. Wt: 174.247
InChI Key: ZYYMXBFKDGRMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

Fused pyridine derivatives are frequently used structures in drug research . The synthesis of these compounds involves various methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

Pyridine and its derivatives, like the compound , are six-membered heterocycles with carbon and nitrogen in their rings . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .


Chemical Reactions Analysis

Fused pyridine derivatives, such as “this compound”, have been reported to possess various bioactivities . These include depressant, tranquilizing, anticonvulsant, and cardiovascular activities .

Scientific Research Applications

Catalytic Methylation Processes

A novel catalytic method employing 4-functionalized pyridines, including derivatives similar to 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine, has been developed for the C-3/5 methylation of pyridines. This method is significant for its use of methanol and formaldehyde as key reagents, leveraging the interface between aromatic and non-aromatic compounds to enable an oscillating reactivity pattern. This process allows for the methylation at the C-3/5 positions of the pyridine ring, showcasing the compound's role in facilitating new catalytic reactions (Grozavu et al., 2020).

Structural and Physical Studies

The structural and physical characteristics of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, a class of compounds closely related to this compound, have been extensively studied. These investigations involved single crystal X-ray diffraction to determine the crystal structures and explored the importance of hydrogen bonding in determining the solubility and stability of these compounds (Nelson et al., 1988).

Synthesis and Coordination Chemistry

The compound's role extends to the synthesis and coordination chemistry, where derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to this compound, have been utilized as ligands. These compounds have facilitated the creation of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, highlighting their versatility and utility in the development of complex chemical architectures (Halcrow, 2005).

Material Synthesis and Optical Properties

In material science, derivatives of this compound have been explored for the synthesis of high-transparent polyimides containing pyridine and biphenyl units. These materials exhibit significant thermal, mechanical, crystal, and optical properties, demonstrating the compound's contribution to the development of high-performance polymers with potential applications in various industries (Guan et al., 2015).

Future Directions

The future directions for “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” and similar compounds likely involve further exploration of their medicinal chemistry applications. Given their structural similarity to DNA bases and their wide range of bioactivities, these compounds have significant potential in drug design and development .

Properties

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13-8-2-3-11(9-13)10-4-6-12-7-5-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMXBFKDGRMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.